6-Methoxy-5-nitroisoindolin-1-one

Description

Structural Identification and Nomenclature

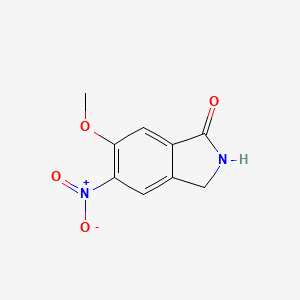

The systematic IUPAC name 6-methoxy-5-nitroisoindolin-1-one derives from the parent isoindolin-1-one structure, a bicyclic system comprising a benzene ring fused to a five-membered lactam ring. The numbering begins at the lactam oxygen (position 1), with subsequent positions assigned clockwise. The methoxy group occupies position 6 on the benzene ring, while the nitro group resides at position 5 (Figure 1).

Molecular Formula : C₉H₈N₂O₄

Molecular Weight : 208.17 g/mol

The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing nitro group and electron-donating methoxy group create a polarized electronic environment. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the regiochemistry of substituents, with distinct chemical shifts observed for protons adjacent to the nitro group (δ 8.2–8.5 ppm) and methoxy group (δ 3.9 ppm).

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Core Structure | Isoindolin-1-one (benzene fused to γ-lactam) |

| Substituents | -NO₂ (position 5), -OCH₃ (position 6) |

| Molecular Symmetry | C₁ (no plane of symmetry due to asymmetric substitution) |

| Aromatic System | Benzene ring with conjugated lactam carbonyl |

Historical Development in Isoindolinone Chemistry

Isoindolinones emerged as a scaffold of interest in the mid-20th century, with early syntheses focusing on their utility in dyestuffs and pharmaceuticals. The introduction of nitro and alkoxy groups, as seen in this compound, reflects advancements in regioselective substitution strategies developed in the 1980s. A pivotal innovation involved the use of polyphosphoric acid-mediated cyclization, enabling efficient ring closure without side reactions.

For example, Zhao et al. demonstrated that nitration of methoxy-substituted precursors under controlled conditions (125°C in propionic acid) achieves high regioselectivity for the 5-position, avoiding competing reactions at adjacent sites. This method contrasts with earlier approaches that relied on harsh nitrating agents like fuming nitric acid, which often led to over-nitration or decomposition. Contemporary routes employ palladium-catalyzed cross-coupling reactions to install functional groups post-cyclization, enhancing modularity.

Positional Isomerism in Nitro-Methoxy Substituted Isoindolinones

Positional isomerism significantly influences the physicochemical and biological properties of nitro-methoxy isoindolinones. Comparative studies of analogs reveal that substituent placement alters electronic density, solubility, and reactivity.

Table 2: Comparison of Nitro-Methoxy Isoindolinone Isomers

The 5-nitro-6-methoxy isomer exhibits greater stability than its 6-nitro-5-methoxy counterpart due to reduced steric clash between the nitro group and lactam carbonyl. In contrast, the 4-nitro-6-methoxy derivative shows improved aqueous solubility, attributed to the nitro group’s proximity to the lactam nitrogen, which enhances hydrogen-bonding capacity. Spectroscopic differences are also notable: the 5-nitro isomer displays a bathochromic shift in UV-Vis spectra compared to the 4-nitro analog, reflecting extended conjugation.

Regioselectivity in synthesis remains a challenge. Nitration of 6-methoxyisoindolin-1-one yields predominantly the 5-nitro product (85% yield) under optimized conditions, while bromination favors the 4-position. These trends underscore the interplay between electronic directing effects and steric factors in determining substitution patterns.

Properties

Molecular Formula |

C9H8N2O4 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

6-methoxy-5-nitro-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C9H8N2O4/c1-15-8-3-6-5(4-10-9(6)12)2-7(8)11(13)14/h2-3H,4H2,1H3,(H,10,12) |

InChI Key |

RRPPTAPXRLHCBP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CNC(=O)C2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-nitroisoindolin-1-one typically involves the nitration of 6-methoxyisoindolin-1-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5th position of the isoindolin-1-one ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-nitroisoindolin-1-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 6-Methoxy-5-aminoisoindolin-1-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

6-Methoxy-5-nitroisoindolin-1-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.

Material Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-nitroisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Research Findings and Gaps

- Spectroscopic Data : While 5-methoxycanthin-6-one’s ¹H-NMR and ESI-MS data are available , direct spectroscopic data for the target compound are lacking. Predictions suggest distinct shifts due to nitro-group deshielding.

- Synthetic Challenges: Positional effects of substituents (e.g., nitration at position 5 vs.

- Biological Activity: No direct studies on the target compound exist in the provided materials, but analogs like 5-methoxy-1-indanone and nitroimidazoles suggest plausible avenues for investigation .

Biological Activity

6-Methoxy-5-nitroisoindolin-1-one is a heterocyclic compound with the molecular formula C9H8N2O4. It features a methoxy group at the 6th position and a nitro group at the 5th position on the isoindolin-1-one ring. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry, where it is being explored for its potential as an antibacterial and anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. Additionally, the methoxy group enhances lipophilicity, facilitating interactions with lipid membranes and intracellular targets.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth and survival rates. The compound's mechanism may involve interference with bacterial enzyme systems or disruption of membrane integrity.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival and proliferation. The presence of both methoxy and nitro groups contributes to its reactivity and potential efficacy against different cancer types.

Summary of Biological Activities

| Biological Activity | Target | Mechanism |

|---|---|---|

| Antibacterial | Various bacterial strains | Inhibition of growth through enzyme interference |

| Anticancer | Cancer cells | Induction of apoptosis via oxidative stress |

Study on Antibacterial Activity

In a study published in a peer-reviewed journal, this compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting that this compound could serve as a lead for developing new antibacterial agents.

Study on Anticancer Activity

Another research effort focused on the anticancer potential of this compound against human breast cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of reactive oxygen species (ROS) and activation of caspase pathways involved in apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Methoxyisoindolin-1-one | Lacks nitro group | Less reactive; limited bioactivity |

| 5-Nitroisoindolin-1-one | Lacks methoxy group | Affects solubility; different targets |

| 6-Methoxy-5-aminoisoindolin-1-one | Reduced form | Different reactivity; potential for alternative applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.